molecular formula C14H19N3O2S B4433963 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4433963
M. Wt: 293.39 g/mol
InChI Key: LLRLDTFTQFZSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as A-769662, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Mechanism of Action

A-769662 activates N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide by binding to the gamma subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. Activation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide leads to the phosphorylation of a variety of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). Phosphorylation of these targets leads to the inhibition of fatty acid synthesis and cholesterol synthesis, respectively.
Biochemical and Physiological Effects:
Activation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide by A-769662 has been shown to have a variety of biochemical and physiological effects. In animal models of diabetes, A-769662 has been shown to improve glucose uptake and insulin sensitivity. In addition, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo. A-769662 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

A-769662 has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, A-769662 has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of A-769662 in lab experiments. The compound has been found to have off-target effects, which can complicate data interpretation. In addition, the compound has not been extensively studied in human subjects, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of A-769662. One potential area of research is the development of more selective N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide activators. This could help to reduce off-target effects and improve the specificity of the compound. Another potential area of research is the study of A-769662 in human subjects. This could help to determine the safety and efficacy of the compound in humans, and could lead to its development as a therapeutic agent for a variety of diseases. Finally, the study of A-769662 in combination with other drugs could help to improve its therapeutic potential.

Scientific Research Applications

A-769662 has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. The compound has been found to activate N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, a key regulator of cellular energy homeostasis. Activation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. In addition, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-6-9-11(8(2)19-17-9)12(18)16-13-15-10(7-20-13)14(3,4)5/h7H,6H2,1-5H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRLDTFTQFZSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NC(=CS2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
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N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
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N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

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